3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline
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Overview
Description
3-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-2-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE is a complex organic compound that belongs to the pyrazoloquinazoline family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinazoline ring, with chlorophenyl and methoxyphenyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-2-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the final pyrazoloquinazoline structure. Specific reagents and catalysts, such as Lewis acids or bases, are used to facilitate these reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-2-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
3-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-2-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-2-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-CHLOROPHENYL)-2-((3-METHYLBENZYL)THIO)-4(3H)-QUINAZOLINONE
- N-(3-CHLORO-4-FLUOROPHENYL)-4-METHOXYBENZAMIDE
- 2-{[3-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE
Uniqueness
3-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-2-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE is unique due to its specific substitution pattern and the combination of pyrazole and quinazoline rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C24H22ClN3O |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C24H22ClN3O/c1-15-22(16-7-11-18(25)12-8-16)24-26-23(17-9-13-19(29-2)14-10-17)20-5-3-4-6-21(20)28(24)27-15/h7-14H,3-6H2,1-2H3 |
InChI Key |
VTIYSTGIYNNJLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(CCCC3)C(=NC2=C1C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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